(4-Ethylphenylethynyl)trimethylsilane
Description
Significance of Organosilane Chemistry in Advanced Organic Synthesis
Organosilane chemistry has become an indispensable tool in the arsenal (B13267) of synthetic chemists. The presence of a silicon atom in a molecule can profoundly influence its reactivity and properties. Organosilanes are valued for their stability, low toxicity, and the predictable nature of their reactions. The trimethylsilyl (B98337) (TMS) group, in particular, is widely used as a protecting group for terminal alkynes. This protection strategy is crucial in multi-step syntheses, preventing the reactive C-H bond of the alkyne from undergoing unwanted side reactions. The TMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source or basic conditions, to reveal the terminal alkyne for further functionalization. This strategic use of silyl (B83357) groups allows for the controlled and sequential construction of complex molecules.
Strategic Importance of Ethynyl (B1212043) Moieties in Molecular and Supramolecular Design
The ethynyl (acetylenic) moiety, with its linear geometry and rich electron density, is a fundamental building block in the design of advanced materials. Its rigid structure is ideal for creating well-defined molecular rods and wires, which are essential components in the field of molecular electronics and nanotechnology. The π-system of the alkyne can be extended through conjugation with aromatic rings, leading to materials with interesting photophysical and electronic properties. Furthermore, the carbon-carbon triple bond can participate in a variety of powerful coupling reactions, most notably the Sonogashira coupling, enabling the facile construction of extended π-conjugated systems.
Positioning of (4-Ethylphenylethynyl)trimethylsilane within the Landscape of Aryl-Ethynyl-Silane Derivatives
This compound belongs to the broader class of aryl-ethynyl-silane derivatives. Its structure features a central benzene (B151609) ring substituted with an ethyl group at the para-position and a trimethylsilylethynyl group. The ethyl group, being an electron-donating group, can subtly influence the electronic properties of the aromatic ring and any resulting conjugated systems. The trimethylsilyl group, as previously mentioned, serves as a protecting group for the terminal alkyne.
The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. chemicalbook.com This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (in this case, ethynyltrimethylsilane) and an aryl halide (such as 1-bromo-4-ethylbenzene (B134493) or 1-iodo-4-ethylbenzene). chemicalbook.comnist.gov The reaction is known for its high efficiency and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis. researchgate.net
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 393857-27-7 |
| Molecular Formula | C₁₃H₁₈Si |
| Molecular Weight | 202.37 g/mol |
| Purity | 97% |
| Storage Temperature | 2-8 °C |
This data is based on supplier information and may vary. beilstein-journals.org
Overview of Academic Research Trajectories for this compound
While direct and extensive academic studies focusing solely on this compound are not widely published, its structural motifs point to significant potential in several research areas. The primary application of this compound is as a precursor for the synthesis of more complex molecules and materials, particularly poly(arylene ethynylene)s (PAEs).
PAEs are a class of conjugated polymers known for their exceptional photophysical and electronic properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The synthesis of PAEs often involves the polymerization of monomers derived from aryl-ethynyl compounds. This compound, after deprotection of the trimethylsilyl group to yield 1-ethynyl-4-ethylbenzene, can serve as a key monomer in such polymerizations. The ethyl group on the phenyl ring can enhance the solubility of the resulting polymers, a crucial factor for their processability and device fabrication.
Research in this area focuses on tuning the properties of PAEs by modifying the structure of the monomer units. The incorporation of the 4-ethylphenyl group from this compound can influence the polymer's solubility, morphology, and electronic characteristics. The general synthetic route involves the Sonogashira coupling of the deprotected alkyne with a dihalo-aromatic compound to build the polymer chain. The investigation of such polymers contributes to the broader field of functional organic materials and their potential applications in next-generation electronic and photonic devices.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Si/c1-5-12-6-8-13(9-7-12)10-11-14(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADBKXSXWBPNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461594 | |
| Record name | (4-Ethylphenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393857-27-7 | |
| Record name | (4-Ethylphenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Considerations for 4 Ethylphenylethynyl Trimethylsilane
Catalytic Systems Employed in the Synthesis of Ethynyl-Trimethylsilanes
The success of the Sonogashira coupling hinges on the catalytic system. While the classic system involves a palladium source and a copper(I) cocatalyst, numerous variations have been developed to improve efficiency and substrate scope. organic-chemistry.orggold-chemistry.org
Palladium Catalysts : A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. libretexts.org The active catalyst is a Pd(0) species, which is either used directly or generated in situ from a Pd(II) precatalyst.
Copper Cocatalysts : Copper(I) iodide (CuI) is the most common cocatalyst, which facilitates the formation of the copper acetylide intermediate, allowing the reaction to proceed at lower temperatures. gold-chemistry.org However, the presence of copper can sometimes lead to the formation of homocoupled diyne byproducts, which has prompted the development of copper-free Sonogashira protocols. organic-chemistry.orggold-chemistry.org
Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is classic, but bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type biarylphosphines (e.g., XPhos, SPhos) often provide more active and versatile catalysts, especially for less reactive aryl halides like bromides and chlorides. libretexts.orgorganic-chemistry.orgnumberanalytics.com N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands. libretexts.org
Heterogeneous Catalysts : To simplify catalyst removal and recycling, heterogeneous catalysts have been developed. These often involve palladium nanoparticles supported on materials like activated carbon, mesoporous silica (B1680970) (MCM-41), or polymers. nih.govresearchgate.net These systems offer economic and environmental advantages by allowing for easy separation of the catalyst from the reaction mixture. nih.gov
Below is a table summarizing common catalytic systems for the Sonogashira reaction.
| Catalyst System Component | Examples | Role in Reaction | Citation |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst for the main cross-coupling cycle. | libretexts.org |
| Copper Cocatalyst | CuI, CuBr | Activates the terminal alkyne by forming a copper acetylide intermediate. | organic-chemistry.orggold-chemistry.org |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, NHCs | Stabilizes the Pd center, influences catalytic activity and substrate scope. | libretexts.orgorganic-chemistry.orgnumberanalytics.com |
| Base | Triethylamine (B128534) (Et₃N), Piperidine, Diisopropylamine (DIPA) | Deprotonates the alkyne and neutralizes the hydrogen halide byproduct. | organic-chemistry.org |
| Solvent | Toluene (B28343), Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts. | numberanalytics.com |
Optimization Strategies for Reaction Efficiency and Scalability
Optimizing the Sonogashira coupling is crucial for maximizing yield, minimizing byproducts, and ensuring economic viability, particularly for large-scale synthesis. numberanalytics.com Key parameters that can be adjusted include the choice of catalyst components, solvent, base, and reaction temperature. numberanalytics.comkaust.edu.sa
Temperature : Reactions with highly reactive aryl iodides can often be performed at room temperature, while less reactive aryl bromides and chlorides may require heating, sometimes to temperatures around 100°C. wikipedia.orggold-chemistry.org Microwave heating has been used to accelerate reaction times significantly. organic-chemistry.org
Solvent : The choice of solvent can impact reaction efficiency. numberanalytics.com While traditional solvents like DMF or toluene are common, their toxicity has led to the exploration of greener alternatives.
Base : An amine base like triethylamine is typically used in excess. kaust.edu.sa Optimizing the amount of base can be important, as too little may result in an incomplete reaction, while a large excess can sometimes complicate purification.
Catalyst Loading : A major goal of optimization is to reduce the loading of the expensive palladium catalyst. kaust.edu.sa For highly efficient ligand systems, catalyst loadings can be reduced to as low as 0.01 mol% or even into the parts-per-million (ppm) range. nih.govkaust.edu.sa
Atmosphere : Sonogashira reactions are traditionally carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne, which is promoted by oxygen in the presence of the copper catalyst. gold-chemistry.org However, robust catalytic systems have been developed that can operate in the presence of air. wikipedia.org
The following table outlines key parameters and their typical optimization ranges for the Sonogashira reaction.
| Parameter | Optimization Strategy | Effect on Reaction | Citation |
| Temperature | Room temperature to 120°C | Higher temperatures increase rate but can cause catalyst decomposition. | numberanalytics.comresearchgate.net |
| Solvent | Toluene, DMF, MeCN, THF, water | Affects solubility, reaction rate, and catalyst stability. | numberanalytics.comnih.gov |
| Base | Et₃N, DIPA, Cs₂CO₃, K₂CO₃ | Choice and amount affect reaction rate and byproduct formation. | kaust.edu.saresearchgate.net |
| Catalyst Loading | 0.01 - 5 mol% (Pd) | Lowering loading reduces cost but may require more active catalysts or longer times. | nih.govkaust.edu.sa |
| Reaction Time | Minutes to 48 hours | Dependent on substrate reactivity, temperature, and catalyst efficiency. | nih.gov |
Green Chemistry Principles in the Synthesis of Alkyne-Functionalized Silanes
Increasing environmental awareness has driven efforts to make the synthesis of compounds like (4-Ethylphenylethynyl)trimethylsilane more sustainable. kaust.edu.sa Green chemistry principles are being applied to the Sonogashira reaction and other cross-coupling methods. rsc.org
Safer Solvents : A primary focus is replacing hazardous organic solvents like DMF with greener alternatives. digitellinc.comacs.org Water has emerged as a highly attractive solvent, often used with surfactants or phase-transfer catalysts to facilitate reactions between water-insoluble substrates. organic-chemistry.orgrsc.org Bio-derived solvents such as dimethylisosorbide (DMI) and N-Hydroxyethylpyrrolidone (HEP) have also been successfully employed. organic-chemistry.orgacs.org
Catalyst Reduction and Recycling : The use of highly active catalysts allows for a significant reduction in metal loading, preventing waste. kaust.edu.sa The development of heterogeneous catalysts, where the palladium is immobilized on a solid support, allows for easy recovery (e.g., by filtration or centrifugation) and reuse over multiple reaction cycles, which is both economically and environmentally beneficial. nih.gov
Atom Economy : While cross-coupling reactions inherently have lower atom economy due to the formation of salt byproducts, strategies can mitigate this. kaust.edu.sarsc.org Using aryl chlorides, which are often cheaper and have a lower molecular weight than bromides and iodides, can improve the process mass intensity (PMI), a key green chemistry metric. rsc.org
Chemical Transformations and Reactivity Profiles of 4 Ethylphenylethynyl Trimethylsilane
Desilylation Reactions for Terminal Alkyne Generation
The cleavage of the carbon-silicon bond in (4-Ethylphenylethynyl)trimethylsilane is a fundamental transformation, primarily utilized to deprotect the alkyne and generate the corresponding terminal alkyne, 1-ethynyl-4-ethylbenzene. The trimethylsilyl (B98337) (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in unwanted side reactions. Its removal is a crucial step for subsequent functionalization of the alkyne.
Selective Deprotection Protocols for Further Functionalization
The selective removal of the trimethylsilyl group can be accomplished under various conditions, ranging from fluoride-mediated cleavage to base-catalyzed hydrolysis. The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.
Commonly employed methods for the desilylation of aryl-TMS-alkynes, which are applicable to this compound, include the use of fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF). This method is highly efficient due to the high affinity of fluoride for silicon.
Alternatively, base-catalyzed desilylation offers a milder approach. Reagents like potassium carbonate or sodium hydroxide (B78521) in a protic solvent such as methanol (B129727) or a mixture of methanol and water can effectively cleave the Si-C bond. For substrates sensitive to strong bases, milder conditions using potassium carbonate are often preferred.
A summary of typical desilylation conditions is presented in the table below.
| Reagent(s) | Solvent(s) | Typical Conditions |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature, 1-2 hours |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room temperature, 2-4 hours |
| Sodium Hydroxide (NaOH) | Methanol/Water | Room temperature to 40 °C, 1-3 hours |
| Cesium Fluoride (CsF) | Dimethylformamide (DMF) | Room temperature, 1-2 hours |
Transformations Involving the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of transformations, including cycloadditions and addition reactions. These reactions allow for the construction of more complex molecular architectures.
Cycloaddition Reactions (e.g., Huisgen Cycloadditions)
While the trimethylsilyl group can influence the reactivity, silylalkynes are known to participate in cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." In this reaction, the silyl-protected alkyne can react with an organic azide (B81097) to form a triazole ring. The resulting silylated triazole can then be subjected to desilylation if required.
For this compound, the reaction with an azide (R-N₃) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted 1,2,3-triazole, where one substituent is the 4-ethylphenyl group and the other is the organic residue from the azide, with the trimethylsilyl group attached to the triazole ring.
Addition Reactions to the Alkyne Triple Bond
The ethynyl group can undergo various addition reactions. For instance, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) can lead to the corresponding dihaloalkene. The stereochemistry of the addition can often be controlled by the reaction conditions.
Hydrohalogenation, the addition of hydrogen halides (e.g., HCl, HBr), across the triple bond is also a feasible transformation. The regioselectivity of this addition is governed by electronic and steric factors.
Electrophilic and Nucleophilic Substitution Reactions
Direct electrophilic or nucleophilic substitution at the sp-hybridized carbons of the ethynyl moiety is less common compared to addition reactions. However, the terminal alkyne generated after desilylation can undergo substitution reactions. For example, the deprotonation of 1-ethynyl-4-ethylbenzene with a strong base like n-butyllithium generates a lithium acetylide, which is a potent nucleophile. This nucleophile can then react with various electrophiles, such as alkyl halides or carbonyl compounds, in a substitution reaction to form a new carbon-carbon bond.
Reactivity at the Ethylphenyl Aromatic Ring
Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. Given the presence of the activating ethyl group, substitution is expected to occur at the positions ortho to the ethyl group (positions 2 and 6 on the aromatic ring).
Silicon-Carbon Bond Reactivity and Cleavage in Organosilanes
The silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry, exhibiting notable stability. Compared to a carbon-carbon bond, the Si-C bond is longer and weaker, with a degree of polarization towards the more electronegative carbon atom. This inherent polarity makes the silicon atom susceptible to nucleophilic attack, a characteristic that underpins many of the cleavage reactions observed in organosilanes. While unstrained alkyl and aryl Si-C bonds are generally resilient to hydrolysis and oxidation under ambient conditions, they can be cleaved under more forceful conditions or when activated by appropriately positioned functional groups.
In the specific case of this compound, the Si-C bond of interest is that between the sp-hybridized carbon of the ethynyl group and the silicon atom of the trimethylsilyl moiety. The reactivity of this bond is influenced by the electronic character of the aryl group and the nature of the attacking reagent. Cleavage of the Si-C(sp) bond is a common transformation for alkynylsilanes and can be initiated by various reagents, including electrophiles, nucleophiles, and metal catalysts.
One of the most prevalent reactions involving the cleavage of the Si-C bond in alkynylsilanes is protodesilylation, where the silyl (B83357) group is replaced by a proton. This can be achieved under acidic, basic, or fluoride-mediated conditions. The electron-donating nature of the 4-ethyl group on the phenyl ring can influence the rate of this reaction by affecting the electron density at the acetylenic carbon.
Research into the cleavage of Si-C bonds in benzyltrimethylsilanes has shown that electron-withdrawing substituents on the aromatic ring facilitate the reaction. Conversely, the electron-donating ethyl group in this compound would be expected to modulate the reactivity in protodesilylation reactions.
The cleavage can also be induced by electrophiles other than a proton. For instance, ipso-substitution, where an electrophile directly replaces the silyl group, is a well-documented reaction for arylsilanes. While less common for alkynylsilanes, similar principles of electrophilic attack on the carbon atom bearing the silicon can apply.
Furthermore, the silicon atom in organosilanes can be activated towards nucleophilic attack, leading to Si-C bond cleavage. For example, the formation of a pentacoordinate or hexacoordinate silicon intermediate can significantly weaken the Si-C bond, making it more susceptible to cleavage. This can be achieved by the coordination of Lewis bases to the silicon atom.
Below is a table summarizing representative conditions for the desilylation of terminal alkynyltrimethylsilanes, which are structurally analogous to this compound. While specific data for the title compound is not detailed in the reviewed literature, these examples provide insight into the types of reagents and conditions that can effect the cleavage of the Si-C(sp) bond.
| Substrate (Analogue) | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene (B144264) | KOTMS (catalytic) | DMSO | Room Temp. | High |
| 4-Silylated Isoquinolines | tBuOK (20 mol%) | wet DMSO | 60 | Good to Excellent |
| Tetrakis(biphenyl)silane | KOTMS (4 equiv.), D₂O | dmso-d₆ | Not specified | >97 |
| Benzyltrimethylsilane | Cesium fluoride, 18-crown-6 | DMSO | Room Temp. | 95 |
| Perfluoroalkyl iodoethylsilanes | Tetrabutylammonium fluoride | Not specified | Not specified | 62-87 |
This interactive table allows for the sorting and filtering of data to better understand the conditions leading to Si-C bond cleavage in similar compounds.
Applications As a Versatile Synthetic Building Block and Chemical Intermediate
Precursor for the Synthesis of Complex Organic Molecules
(4-Ethylphenylethynyl)trimethylsilane is a crucial precursor for the synthesis of a diverse array of complex organic molecules. The primary transformation involves the deprotection of the trimethylsilyl (B98337) group to reveal the terminal alkyne, 1-ethynyl-4-ethylbenzene. This deprotection is typically achieved under mild conditions, for instance, using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol (B129727).
Once deprotected, the resulting terminal alkyne is a highly valuable intermediate that can readily participate in a variety of carbon-carbon bond-forming reactions. One of the most prominent applications is in the Sonogashira coupling reaction . mdpi.comnih.gov This palladium- and copper-co-catalyzed cross-coupling reaction allows for the efficient formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. mdpi.com This methodology provides a powerful tool for the construction of complex molecular frameworks containing the 4-ethylphenylacetylene moiety.
For example, this strategy is employed in the synthesis of substituted polyacetylenes, where the monomer unit can be tailored to impart specific electronic or physical properties to the resulting polymer. The ability to introduce the 4-ethylphenyl group allows for fine-tuning of properties such as solubility and electronic character.
Role in the Construction of Conjugated Organic Systems
The construction of extended π-conjugated systems is a cornerstone of materials science, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound serves as a fundamental building block for creating these materials.
The core of its utility lies in the creation of aryl-alkyne linkages, which are highly effective at extending π-conjugation. Through reactions like the Sonogashira coupling, the (4-ethylphenyl)ethynyl unit can be incorporated into larger aromatic and heterocyclic systems. The presence of the ethyl group can enhance the solubility of the resulting conjugated polymers and large molecules, which is often a significant challenge in the processing and application of these materials.
Research in this area has demonstrated the synthesis of various conjugated polymers where the repeating unit contains an arylene-ethynylene structure derived from precursors like this compound. These materials often exhibit interesting photophysical properties, including fluorescence, making them suitable for use in electronic devices.
| Reactant 1 | Reactant 2 | Coupling Reaction | Product Type | Significance |
| This compound (after desilylation) | Di-haloarene | Sonogashira Coupling | Conjugated Polymer | Enhanced solubility and tunable electronic properties for organic electronics. |
| This compound (after desilylation) | Halogenated Heterocycle | Sonogashira Coupling | Functional Dye | Creation of materials with specific light-absorbing and emitting properties. |
Intermediate in the Formation of Aryl-Ethynyl Scaffolds for Diverse Chemical Entities
The aryl-ethynyl scaffold is a privileged motif in medicinal chemistry and materials science due to its linear geometry and ability to act as a rigid linker between different molecular fragments. This compound is an ideal starting material for introducing the 4-ethylphenylethynyl fragment into a wide range of chemical entities.
The process typically involves a sequential, one-pot, or multi-step synthetic route. First, the TMS group is removed, and the resulting terminal alkyne is then coupled with a suitable partner. This approach has been used to synthesize a variety of compounds, including those with potential biological activity or unique photophysical properties.
For instance, the synthesis of fluorescent probes for biological imaging often relies on the construction of molecules containing both a fluorophore and a recognition element. The rigid aryl-ethynyl linker derived from this compound can be used to connect these two components, ensuring that they are held at a specific distance and orientation to achieve the desired sensing or imaging properties.
Utility in the Synthesis of Specialized Biochemicals (e.g., for proteomics research)
While direct and widespread application in proteomics research is an emerging area, the functional handles provided by this compound make it a promising candidate for the synthesis of specialized biochemical probes. Proteomics often relies on the ability to specifically label and identify proteins within complex biological mixtures.
The terminal alkyne, unmasked from this compound, is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the covalent attachment of the alkyne-containing molecule to an azide-modified biological target, such as a protein.
Integration of 4 Ethylphenylethynyl Trimethylsilane in Advanced Materials Science
Utilization in Polymer Chemistry and Oligomer Synthesis
The molecular architecture of (4-Ethylphenylethynyl)trimethylsilane is ideally suited for creating precisely defined polymers and oligomers through controlled reaction mechanisms.
Synthesis of Oligo-Phenylene-Ethynylene (OPE) Derivatives and Related Architectures
This compound is a key monomer for the synthesis of oligo-phenylene-ethynylene (OPE) derivatives. OPEs are rigid-rod conjugated molecules studied for their potential in molecular electronics and nanotechnology. nih.gov The synthesis of these structures often relies on the palladium-catalyzed Sonogashira cross-coupling reaction, which joins terminal alkynes with aryl halides. researchgate.netyoutube.com
In this context, the trimethylsilyl (B98337) (TMS) group on this compound acts as a temporary protecting group for the terminal alkyne. This protection is crucial for enabling a stepwise and controlled construction of oligomers. researchgate.net For instance, a synthetic strategy might involve coupling a di-halogenated aromatic compound with one equivalent of this compound. After the initial coupling, the TMS group can be selectively removed, typically using a fluoride (B91410) source, to reveal a terminal alkyne. youtube.com This newly deprotected alkyne can then undergo a subsequent Sonogashira coupling reaction to extend the oligomer chain. This iterative process allows for the creation of monodisperse OPEs with a specific, predetermined length and incorporation of the 4-ethylphenyl unit into the conjugated backbone. nih.govresearchgate.net
Incorporation of Ethynyl-Silane Moieties into Macromolecular Structures
The ethynyl-silane moiety is fundamental to modern polymer synthesis, providing a versatile handle for post-polymerization modification and the construction of complex macromolecular architectures. researchgate.net The use of TMS-protected alkynes like this compound allows for the introduction of reactive alkyne functionalities into a polymer backbone. researchgate.net
This strategy is not limited to linear OPEs but can be applied to create more complex structures, such as branched or star-shaped polymers. nih.gov The TMS group ensures that the alkyne remains inert during initial polymerization steps. Once the desired macromolecular scaffold is formed, the TMS groups can be cleaved to expose the terminal alkynes, which are then available for further reactions, such as "click" chemistry, to attach various functional side chains or to cross-link the polymer chains.
Role in the Development of Covalent Organic Frameworks (COFs) and other Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers with highly ordered structures and large internal surface areas. acs.orgmdpi.com They are constructed from organic building blocks (monomers) that self-assemble into extended, periodic networks. bucknell.edu this compound is identified as a potential organic monomer for the creation of COFs.
The rigid, linear geometry of the phenylethynyl unit makes it an excellent candidate to act as a "strut" in a framework structure. acs.org The terminal alkyne group, after deprotection of the TMS moiety, is a key reactive site for forming the covalent linkages that define the COF network. researchgate.net For example, ethynyl-functionalized monomers can be polymerized through reactions like alkyne trimerization to form benzene (B151609) rings or through further Sonogashira couplings to build extended two-dimensional or three-dimensional lattices. researchgate.netmdpi.com The ethyl group on the phenyl ring can influence the framework's properties by modifying the pore environment and affecting its interactions with guest molecules. The resulting COFs can be applied in gas storage, separation, and catalysis. mdpi.comrsc.org
Contributions to Aggregation-Induced Emission (AIE) Materials Research
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly luminescent when they aggregate or are in the solid state. magtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. researchgate.netrsc.org
This compound can serve as a crucial building block in the design of larger, more complex AIE-active molecules. rsc.org While not typically an AIEgen on its own, its constituent parts contribute to the AIE effect when incorporated into known AIE-active cores like tetraphenylethene (TPE). rsc.orgnih.gov The rigid phenylethynyl linker helps to create a conjugated and sterically hindered structure. The bulky trimethylsilyl and ethyl groups can further enhance the RIM mechanism by preventing close π-π stacking in the solid state, which would otherwise lead to fluorescence quenching. nih.gov By incorporating this unit into AIE-active systems, researchers can tune the resulting materials' emission color, quantum yield, and solid-state luminescence properties for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. rsc.orgnih.govrsc.org
Development of Electronic and Optoelectronic Materials based on Conjugated Architectures
The development of new organic electronic and optoelectronic materials is a major field of modern materials science. researchgate.net Conjugated polymers, characterized by alternating single and multiple bonds, are central to this field due to their semiconductor properties. rsc.orgresearchgate.net
This compound is a precursor for such conjugated materials, particularly OPEs and related polymers. The phenylene-ethynylene backbone forms a highly conjugated π-system, which is essential for charge transport. nih.gov The electrical and optical properties of these materials, such as their band gap and conductivity, can be precisely tuned by modifying the chemical structure of the monomer units. mdpi.comdtic.mil The ethyl group on the phenyl ring of this compound enhances the solubility of the resulting polymers, which is a critical factor for solution-based processing and fabrication of devices like organic field-effect transistors (OFETs) and OLEDs. researchgate.netsemanticscholar.org The ability to create well-defined, conjugated oligomers and polymers using this building block allows for systematic studies of the relationship between molecular structure and electronic function, paving the way for next-generation flexible electronics. nih.govrsc.org
Interactive Data Table: Applications and Properties
| Section | Material Type | Key Synthetic Process | Role of this compound | Resulting Properties/Applications |
| 5.1 | Oligo-Phenylene-Ethynylene (OPE) | Sonogashira Coupling researchgate.netyoutube.com | TMS-protected alkyne monomer researchgate.net | Rigid-rod conjugated oligomers for molecular electronics nih.gov |
| 5.2 | Covalent Organic Frameworks (COFs) | Self-assembly/Polymerization bucknell.edu | Rigid structural linker/monomer | Porous, crystalline materials for gas storage and catalysis mdpi.comrsc.org |
| 5.3 | AIE Materials | Molecular construction of AIEgens rsc.org | Building block to promote RIM researchgate.net | Solid-state emitters for OLEDs and sensors rsc.orgrsc.org |
| 5.4 | Electronic/Optoelectronic Materials | Polymerization of conjugated units rsc.org | Soluble, conjugated monomer precursor | Tunable semiconducting polymers for flexible electronics researchgate.netsemanticscholar.org |
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (4-Ethylphenylethynyl)trimethylsilane in solution. By analyzing the chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of each nucleus in the molecule can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct signature for the different proton environments within the molecule. The nine protons of the trimethylsilyl (B98337) (TMS) group are expected to appear as a sharp singlet far upfield, typically in the range of δ 0.2-0.3 ppm. This characteristic upfield shift is due to the electropositive nature of the silicon atom. The ethyl group attached to the phenyl ring will present as a typical A₂X₃ system: a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃). The methylene quartet is anticipated around δ 2.6-2.7 ppm, while the methyl triplet should appear near δ 1.2-1.3 ppm. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring will appear as a pair of doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of an AA'BB' spin system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the trimethylsilyl group will produce a single, high-intensity signal at approximately δ 0.0 ppm. The ethyl group carbons will show two distinct signals: one for the methyl carbon around δ 15 ppm and another for the methylene carbon near δ 29 ppm. The aromatic carbons exhibit four distinct signals. The two quaternary carbons, one bonded to the ethyl group and one to the ethynylsilane moiety, will have characteristic chemical shifts. The carbon attached to the silicon-alkyne group (C-C≡CSi) is expected around δ 123 ppm, while the carbon bearing the ethyl group is anticipated near δ 145 ppm. The two non-substituted aromatic CH carbons will appear in the δ 128-132 ppm range. The two sp-hybridized carbons of the alkyne bridge are also distinctive, with the carbon attached to the silicon appearing at approximately δ 94 ppm and the carbon bonded to the phenyl ring at a more downfield position, around δ 105 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| -Si(CH₃)₃ | ~0.25 (s, 9H) | ~0.0 |
| -CH₂CH₃ | ~1.25 (t, 3H) | ~15 |
| -CH₂CH₃ | ~2.65 (q, 2H) | ~29 |
| Aromatic C-H | ~7.1-7.4 (d, 2H) | ~128 |
| Aromatic C-H | ~7.4-7.6 (d, 2H) | ~132 |
| Aromatic C-Si | - | ~123 |
| Aromatic C-Ethyl | - | ~145 |
| -C≡C-Si | - | ~105 |
| -C≡C-Si | - | ~94 |
Advanced Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Advanced mass spectrometry (MS) techniques, particularly when coupled with gas chromatography (GC-MS), are critical for confirming the molecular weight and investigating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₃H₁₈Si).
Under electron ionization (EI), the molecule undergoes characteristic fragmentation that serves as a molecular fingerprint. The mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) corresponding to the full mass of the compound. A prominent fragmentation pathway for trimethylsilyl-containing compounds is the loss of a methyl radical (•CH₃), leading to a strong peak at M-15. nih.gov Another diagnostic peak in the mass spectra of TMS derivatives is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic signal at a mass-to-charge ratio (m/z) of 73. Further fragmentation may involve cleavage at the benzylic position, leading to the loss of the ethyl group, and cleavages around the alkyne and aromatic ring structures. The study of these fragmentation patterns is essential for the structural confirmation of the compound and for identifying it within complex mixtures. nih.govresearchgate.net
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value | Assigned Fragment | Description |
|---|---|---|
| 202 | [C₁₃H₁₈Si]⁺˙ | Molecular Ion (M⁺˙) |
| 187 | [M - CH₃]⁺ | Loss of a methyl radical |
| 173 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. The C-H stretching vibrations of the ethyl and trimethylsilyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches typically appear just above 3000 cm⁻¹. One of the most diagnostic peaks is the stretching vibration of the silyl-substituted alkyne (C≡C), which gives rise to a sharp, medium-intensity band in the 2150-2160 cm⁻¹ region. nih.gov The aromatic ring C=C stretching vibrations are expected as a series of absorptions between 1450 and 1610 cm⁻¹. The Si-C bonds of the trimethylsilyl group produce characteristic vibrations, including a strong symmetric deformation (umbrella mode) around 1250 cm⁻¹ and rocking modes in the 750-860 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to polarizability changes, non-polar bonds often give strong Raman signals. The C≡C stretching vibration, being highly polarizable, is expected to show a very strong and sharp signal in the Raman spectrum, confirming the presence of the alkyne functionality. rsc.org Similarly, the symmetric stretching of the aromatic ring is typically Raman active. The Si-C symmetric stretch also provides a characteristic Raman signal. chemicalbook.com
Table 3: Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 3000-2850 | Aliphatic C-H Stretch | IR, Raman |
| 2160-2150 | C≡C Stretch (silyl-substituted) | IR (Medium), Raman (Strong) |
| 1610-1450 | Aromatic C=C Stretch | IR, Raman |
| ~1250 | Si-CH₃ Symmetric Deformation | IR (Strong) |
| 860-750 | Si-C Rocking / Aromatic C-H Bend | IR (Strong) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide exact bond lengths, bond angles, and intermolecular packing information for this compound. Analysis of the crystal structure would reveal the planarity of the phenylacetylene (B144264) unit, the tetrahedral geometry around the silicon atom, and how the molecules arrange themselves in the crystal lattice through van der Waals interactions. As of this writing, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, the structures of closely related molecules have been determined, providing a model for its expected solid-state conformation.
Microscopic Techniques for Morphological Characterization of Derived Materials
While microscopic techniques are not typically used to visualize the molecule of this compound itself, they are crucial for characterizing the morphology of materials derived from it, such as polymers. As a monomer, this compound can be polymerized to form silyl-substituted poly(phenylacetylene)s. The resulting polymer's morphology, which dictates many of its bulk properties, can be investigated using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of the derived polymer films or powders at the micro- and nanoscale. azom.com It can reveal features such as the porosity, grain size, and the presence of self-assembled structures like fibers or spheres. pku.edu.cn In polymer blends or composites, SEM coupled with Energy Dispersive X-ray (EDX) analysis can map the distribution of silicon, confirming the homogeneity of the polymer. nih.gov
Atomic Force Microscopy (AFM): AFM provides three-dimensional surface imaging with very high resolution, often down to the nanometer scale. It is particularly useful for characterizing thin films of polymers derived from this compound. rsc.org AFM can reveal detailed morphological features, such as the formation of ordered helical structures, nanofibers, or other supramolecular assemblies on a substrate. pku.edu.cn These morphological characteristics are fundamental to the performance of the material in applications like sensors or separation membranes.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of (4-Ethylphenylethynyl)trimethylsilane. A study utilizing the B3LYP functional with a 6-311++G(d,p) basis set has provided a detailed description of its geometry. The calculated geometric parameters are in good agreement with experimental X-ray diffraction data, confirming the accuracy of the computational model. nih.gov According to these calculations, the molecule is non-planar. The benzene (B151609) ring itself is planar, but the C(sp)–C(sp)–Si fragment forms a slight angle of 7.2° with the plane of the ring. Furthermore, the ethyl group is rotated by a significant 80.1° relative to the benzene ring's plane. nih.gov Key computed bond lengths and angles provide a precise picture of the molecular framework.
Table 1: Selected Calculated Geometric Parameters of this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length (Å) | Si–C(sp) | 1.846 |
| Si–C(Me) | 1.849-1.854 | |
| C≡C | 1.200 | |
| C(sp)–C(Ph) | 1.438 | |
| Bond Angle (°) | C–Si–C | 107.8-111.4 |
| Si–C≡C | 178.1 | |
| C≡C–C | 176.4 |
Data sourced from quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory. nih.gov
The energetic stability and electronic characteristics of the molecule have been assessed through analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and the electronic excitation energy. For this compound, the calculated HOMO-LUMO gap is 5.60 eV. nih.govThis relatively large gap suggests good kinetic stability.
Natural Bond Orbital (NBO) analysis is another computational technique that has been applied to study intramolecular interactions within the molecule. nih.govThis method provides insights into charge distribution and delocalization effects. Furthermore, the molecular electrostatic potential (MEP) map has been plotted to identify the regions of the molecule that are electron-rich and electron-poor. These sites are indicative of the molecule's propensity for electrophilic and nucleophilic attack, respectively. nih.gov
Elucidation of Reaction Mechanisms via Computational Modeling
While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the general mechanisms of reactions relevant to its synthesis and reactivity, such as the Sonogashira cross-coupling reaction, have been thoroughly investigated using computational models. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a primary method for synthesizing compounds like this compound.
Computational studies, often using DFT methods, have detailed the catalytic cycle of the Sonogashira reaction. nih.govresearchgate.netkirj.eeThe cycle is generally understood to proceed through a series of key steps:
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
Computational modeling of these steps involves locating the transition states and calculating the activation energies for each elementary reaction. This allows for a detailed understanding of the reaction's energy profile and can help to explain experimental observations. For instance, computational studies on the copper-free Sonogashira reaction have explored alternative pathways and the role of additives in facilitating the reaction. researchgate.netkirj.ee In the context of this compound, computational modeling could be used to investigate the influence of the ethyl and trimethylsilyl (B98337) substituents on the energetics of the Sonogashira coupling. For example, the electronic effects of the electron-donating ethyl group on the phenyl ring and the steric and electronic effects of the bulky trimethylsilyl group on the alkyne could be modeled to predict their impact on reaction rates and yields.
Prediction of Spectroscopic Parameters and Reactivity Trends
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for structure elucidation and characterization. Density Functional Theory (DFT) calculations are widely used to predict NMR chemical shifts with a high degree of accuracy. nih.govFor this compound, DFT calculations could be employed to predict the ^1H, ^13C, and ^29Si NMR spectra.
The general approach for predicting NMR spectra involves:
Optimization of the molecular geometry at a suitable level of theory.
Calculation of the magnetic shielding tensors for each nucleus.
Referencing the calculated shielding tensors to a standard, such as tetramethylsilane (TMS), to obtain the chemical shifts.
The accuracy of these predictions can be further improved by considering conformational isomers and solvent effects. nih.govFor flexible molecules like this compound, which has a rotatable ethyl group, it is important to calculate the spectra for different conformers and then obtain a Boltzmann-weighted average of the chemical shifts.
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ^1H (Ethyl -CH_3) | ~1.2 | (Value to be determined experimentally) |
| ^1H (Ethyl -CH_2) | ~2.6 | (Value to be determined experimentally) |
| ^1H (Aromatic) | ~7.1-7.4 | (Value to be determined experimentally) |
| ^13C (Trimethylsilyl -CH_3) | ~0.0 | (Value to be determined experimentally) |
| ^13C (Alkyne) | ~90-110 | (Value to be determined experimentally) |
| ^13C (Aromatic) | ~120-140 | (Value to be determined experimentally) |
| ^29Si | (Value to be predicted) | (Value to be determined experimentally) |
This table illustrates the type of data that can be generated through computational prediction and compared with experimental results for validation.
Beyond NMR spectroscopy, computational methods can also predict other spectroscopic data, such as infrared (IR) and Raman vibrational frequencies. These calculations are typically performed after geometry optimization and involve the computation of the Hessian matrix to determine the vibrational modes and their corresponding frequencies.
Reactivity trends can also be predicted from computational data. The HOMO and LUMO energies, as well as the MEP map, provide initial insights into the molecule's reactivity. nih.govFor example, the regions of negative electrostatic potential on the MEP map, likely associated with the π-system of the benzene ring and the triple bond, would be susceptible to electrophilic attack. Conversely, regions of positive potential would be prone to nucleophilic attack.
Structure-Property Relationships Derived from Theoretical Approaches
Theoretical approaches are crucial for establishing quantitative structure-property relationships (QSPR). By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to develop models that predict the behavior of related compounds.
For instance, the electronic properties of phenylethynyl systems can be tuned by altering the substituents on the phenyl ring. A theoretical study could involve replacing the ethyl group with a range of electron-donating and electron-withdrawing groups. For each substituted analog, quantum chemical calculations could be performed to determine properties such as:
HOMO-LUMO gap: This would reveal how the substituent affects the electronic stability and the energy of the lowest electronic transition.
Dipole moment: This would indicate how the substituent alters the charge distribution and polarity of the molecule.
Ionization potential and electron affinity: These properties, related to the HOMO and LUMO energies, respectively, are important for understanding the material's potential use in electronic devices.
Table 3: Hypothetical Effect of Substituents on the Calculated HOMO-LUMO Gap of (4-X-phenylethynyl)trimethylsilane
| Substituent (X) | Electronic Nature | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|
| -NO_2 | Electron-withdrawing | (Lower than ethyl) |
| -H | Neutral | (Intermediate) |
| -CH_2CH_3 | Electron-donating | 5.60 nih.gov |
| -OCH_3 | Stronger electron-donating | (Higher than ethyl) |
This table provides a conceptual illustration of how theoretical calculations can be used to establish structure-property relationships.
Furthermore, the trimethylsilyl group plays a significant role in the properties of the molecule. Theoretical studies on related systems have shown that silyl (B83357) groups can influence the electronic structure and conductivity of conjugated systems. researchgate.netBy comparing the calculated properties of this compound with its non-silylated analog, (4-ethylphenyl)acetylene, one could quantify the electronic effects of the trimethylsilyl group. These effects include both inductive and hyperconjugative interactions that can alter the electron density distribution and the energies of the molecular orbitals. Such theoretical investigations are fundamental to the rational design of new materials with tailored electronic and optical properties based on the phenylethynylsilane scaffold.
Future Research Directions and Emerging Academic Applications
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of silylated alkynes often involves stoichiometric amounts of strong organometallic bases like n-butyllithium followed by quenching with halosilanes. nih.gov Future research is increasingly focused on developing more sustainable, catalytic, and metal-free alternatives that offer milder conditions and broader functional group tolerance.
A significant future direction lies in the refinement of metal-free catalytic silylation. Recent breakthroughs have demonstrated the use of a simple carboxylate salt, quaternary ammonium (B1175870) pivalate, to catalyze the C-silylation of terminal alkynes using N,O-bis(silyl)acetamides as the silyl (B83357) source. nih.govacs.orgchemrxiv.orgchemrxiv.orgacs.org This method proceeds under mild conditions and is tolerant of various functionalities, which would be advantageous for derivatives of (4-Ethylphenylethynyl)trimethylsilane. nih.govacs.org The proposed mechanism involves a turnover-determining deprotonation step, a concept supported by Hammett plot analysis. acs.orgchemrxiv.org
Another promising sustainable approach is the transition-metal-free C-H silylation using potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst and bis(trimethylsilyl)acetylene (B126346) (BTMSA) as the silylating agent. chemistryviews.org This method is efficient, uses an inexpensive catalyst, and proceeds at room temperature, representing an environmentally benign pathway. chemistryviews.org The scalability of such processes is a key research goal, as demonstrated by successful gram-scale synthesis using related methods. acs.org
The table below summarizes potential sustainable synthetic routes applicable to the synthesis of this compound, moving away from traditional stoichiometric methods.
| Catalytic System | Silyl Source | Key Advantages | Relevant Findings |
| Quaternary Ammonium Pivalate | N,O-bis(silyl)acetamides (e.g., BSA) | Metal-free, mild conditions, tolerates acidic OH/NH groups. nih.govacs.orgchemrxiv.org | Hammett ρ value of +1.4 ± 0.1 suggests a turnover-determining deprotonation step. nih.govacs.orgchemrxiv.org |
| Potassium Bis(trimethylsilyl)amide (KHMDS) | Bis(trimethylsilyl)acetylene (BTMSA) | Transition-metal-free, inexpensive catalyst, room temperature. chemistryviews.org | Offers good to excellent yields (up to 96%) for various terminal alkynes. chemistryviews.org |
| Lewis Acids (e.g., Zn(OTf)₂) | Halosilanes or Silyl Triflates | Catalytic alternative to stoichiometric organometallic reagents. nih.govacs.org | Represents an earlier catalytic approach, paving the way for newer metal-free systems. nih.govacs.org |
Future work will likely focus on optimizing these systems for flow chemistry, reducing solvent waste, and expanding the substrate scope to include more complex and functionalized precursors of this compound.
Exploration of Unconventional Catalytic Transformations
The unique electronic and steric properties of the trimethylsilyl (B98337) group on the alkyne moiety make this compound an intriguing substrate for unconventional catalytic transformations. Beyond its traditional use as a protecting group or in cross-coupling reactions, future research could explore its reactivity under photocatalytic, electrocatalytic, or dual-catalytic regimes.
For instance, the development of nickel-catalyzed reactions involving silylated alkynes presents a promising frontier. gelest.com Research into nickel-catalyzed decarbonylative alkylidenation of phthalimides has shown that the presence of a TMS group is essential for the reaction to proceed. gelest.com Applying such methodologies to this compound could lead to novel molecular architectures. Similarly, Ni/Cu dual catalysis has enabled new types of cooperative reactivity, such as the regio- and enantioselective propargylic alkylation, a field where silylated substrates could offer unique selectivity. researchgate.net
The conjugate addition of the alkynyl group to various acceptors is another area ripe for exploration. While indium-catalyzed additions to acrylates have been shown to work best for TMS-alkynes with electron-donating aryl groups (like the 4-ethylphenyl group), expanding this to other acceptors and catalytic systems is a key future direction. gelest.com Furthermore, dirhodium(II)-catalyzed silylation of propargyl esters to form allenylsilanes represents a novel application of metal complexes for transforming carbon-carbon triple bonds, a strategy that could be adapted for reactions involving this compound. researchgate.net
Expansion into Supramolecular Chemistry and Self-Assembly Processes
The rigid, linear structure of the phenylethynyl unit makes this compound an excellent candidate for constructing ordered supramolecular assemblies. Future research could focus on leveraging its shape and functional handles to design liquid crystals, organogels, and host-guest systems.
The ethyl group on the phenyl ring can be further functionalized to introduce recognition motifs (e.g., hydrogen-bonding sites, charged groups) or polymerizable units. The TMS group, while often seen as a reactive site for coupling, can also participate in non-covalent interactions and influence packing in the solid state. By designing derivatives with specific intermolecular interactions, it should be possible to guide the self-assembly of this molecule into well-defined one- or two-dimensional nanostructures. This approach is central to bottom-up material fabrication.
Advanced Applications in Nanoscience and Device Fabrication
In nanoscience, molecules with defined geometries and electronic properties are in high demand for creating functional devices from the molecular level up. iisc.ac.in this compound serves as a precursor to conjugated molecular wires, a fundamental component in molecular electronics. After deprotection of the TMS group, the resulting terminal alkyne can be readily coupled to other building blocks or anchored to electrode surfaces.
Future research will likely involve incorporating this molecule into more complex systems for applications in organic electronics. For example, Ru-catalyzed hydrosilylation has been used to create novel thienyl-silane conjugated polymers. nih.govresearchgate.net this compound could be a key monomer in similar polymerizations, where its rigid structure would contribute to desirable electronic and photophysical properties. The ability to create stereoregular polysilanes through such methods is a long-standing challenge where this building block could prove valuable. nih.gov
The fabrication of functional surfaces is another promising area. Surfaces coated with alkyne-functionalized polymers have been used as platforms for "click" chemistry, allowing for the covalent immobilization of biomolecules or antifouling polymers. mdpi.com this compound could be used to create self-assembled monolayers (SAMs) on various substrates, presenting a surface rich in reactive alkyne groups for further modification and device fabrication. mdpi.com
Integration into Responsive Materials and Smart Systems
Smart materials that change their properties in response to external stimuli (e.g., light, heat, mechanical force) are at the forefront of materials science. The incorporation of rigid, chromophoric units like the 4-ethylphenylethynyl moiety into polymer backbones is a common strategy for creating such materials.
Future research could explore the synthesis of polymers containing this compound as a repeating unit. The rigidity of the phenylethynyl segment can impart unique mechanical or thermal properties to the resulting polymer. For example, temperature-responsive polymers have been created that can release cell sheets upon a change in temperature, a technology where functionalized surfaces play a key role. mdpi.com The ethyl group could be modified to attach to a polymer backbone, while the TMS-alkyne end could be used for cross-linking or post-polymerization modification. This could lead to the development of novel mechanochromic or thermo-responsive materials where changes in polymer conformation alter the electronic conjugation of the embedded phenylethynyl units, resulting in an observable optical response.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing (4-Ethylphenylethynyl)trimethylsilane via Sonogashira coupling?
- Methodological Answer : The compound can be synthesized using a Pd-catalyzed Sonogashira coupling between 4-ethylphenylacetylene and trimethylsilylacetylene. Key parameters include:
- Catalyst System : Pd(PPh₃)₂Cl₂/CuI (1-2 mol%) .
- Solvent : Dry THF or DMF under inert atmosphere (N₂/Ar).
- Reaction Time : 12-24 hours at 60-80°C.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Validation : Confirm purity via GC-MS (retention time comparison) and ¹H/¹³C NMR (characteristic ethynyl proton absence at ~2.5 ppm and trimethylsilyl signals at ~0.3 ppm) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- GC-MS : Monitor for a single peak with m/z corresponding to the molecular ion (M⁺ = 219.31 g/mol) .
- NMR Spectroscopy :
- ¹H NMR : Trimethylsilyl protons (δ 0.1–0.3 ppm), ethynyl proton absence (confirms coupling), and aromatic protons (δ 7.2–7.5 ppm) .
- ¹³C NMR : Ethynyl carbons (δ 85–95 ppm), aromatic carbons (δ 120–140 ppm), and Si-CH₃ (δ 0–5 ppm) .
- FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and Si-C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved during structural elucidation?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR, GC-MS, and IR spectra. For example, if NMR shows unexpected splitting, re-examine reaction conditions for byproducts (e.g., unreacted acetylene or silyl groups) .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to confirm assignments .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Case Study : Discrepancies in ethynyl carbon shifts may arise from solvent polarity effects; test in CDCl₃ vs. DMSO-d₆ .
Q. What mechanistic insights guide the thermal stability analysis of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >200°C for silanes) under N₂ .
- Pyrolysis-GC-MS : Identify degradation products (e.g., ethylene, trimethylsilanol) to infer cleavage pathways (Si-C vs. C≡C bond rupture) .
- Kinetic Studies : Use Arrhenius plots to determine activation energy (Eₐ) for decomposition, comparing with analogs like tetramethylsilane (Eₐ ~250 kJ/mol) .
Q. What strategies enable selective functionalization of this compound for advanced applications?
- Methodological Answer :
- Electrophilic Substitution : Introduce nitro groups (HNO₃/H₂SO₄) at the para position, leveraging the ethyl group’s directing effects .
- Trifluoromethylation : Adapt Grushin’s CF₃Cu-mediated methods (e.g., using (trifluoromethyl)trimethylsilane as a reagent) to replace the ethynyl group .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions (Pd catalysis) to attach aryl boronic acids to the ethynyl terminus .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the solvent effects on this compound’s reactivity?
- Methodological Answer :
- Variable Selection : Test polar (DMF, DMSO) vs. nonpolar (toluene, hexane) solvents in Sonogashira coupling.
- Control Parameters : Fix catalyst loading (1 mol%), temperature (70°C), and reaction time (12 hrs).
- Outcome Metrics : Measure yield (GC-MS), purity (NMR), and byproduct formation (e.g., homocoupling) .
- Statistical Analysis : Use ANOVA to determine solvent significance (p < 0.05) in reaction efficiency .
Q. What computational tools are recommended for modeling this compound’s electronic properties?
- Methodological Answer :
- Software : Gaussian (DFT), VASP (periodic systems), or ORCA (excited states).
- Key Outputs : HOMO-LUMO gaps (predicting reactivity), electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
- Validation : Compare calculated IR spectra with experimental data to refine basis sets (e.g., B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
